molecular formula C2H4BrCl B566967 1-Bromo-2-chloroethane-d4 CAS No. 1219795-52-4

1-Bromo-2-chloroethane-d4

Cat. No.: B566967
CAS No.: 1219795-52-4
M. Wt: 147.432
InChI Key: IBYHHJPAARCAIE-LNLMKGTHSA-N
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Description

1-Bromo-2-chloroethane-d4 (CAS: 1219795-52-4) is a deuterium-labeled analog of 1-bromo-2-chloroethane, where four hydrogen atoms are replaced with deuterium (D) at the 1,1,2,2-positions of the ethane backbone. Its molecular formula is C₂D₄BrCl, with a molecular weight of 147.43 g/mol . This isotopically labeled compound is critical in biochemical and pharmacological research, particularly in the synthesis of deuterated analogs of P-glycoprotein inhibitors, which are used to study drug resistance mechanisms . It is available in high purity (≥98 atom% D) and is classified as toxic, requiring careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloroethane-d4 can be synthesized through the halogenation of deuterated ethane. The process typically involves the following steps:

    Deuteration of Ethane: Ethane is treated with deuterium gas to replace hydrogen atoms with deuterium.

    Halogenation: The deuterated ethane is then subjected to halogenation using bromine and chlorine under controlled conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalytic Deuteration: Using a catalyst to facilitate the deuteration of ethane.

    Controlled Halogenation: Employing precise reaction conditions to ensure the selective halogenation of the deuterated ethane.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloroethane-d4 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Conditions typically involve solvents like ethanol or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used under elevated temperatures.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2

Biological Activity

1-Bromo-2-chloroethane-d4 (CAS No. 1219795-52-4) is a deuterated variant of 1-bromo-2-chloroethane, a compound known for its applications in organic synthesis and as a solvent. The biological activity of this compound has been studied in various contexts, particularly regarding its mutagenic properties and environmental impact.

  • Molecular Formula : C2H4BrCl
  • Molecular Weight : 143.41 g/mol
  • Appearance : Clear, colorless to slightly yellow liquid
  • Boiling Point : Approximately 107 °C
  • Melting Point : −16.3 °C
  • Solubility : Slightly soluble in water

Mutagenicity and Genotoxicity

This compound exhibits significant mutagenic activity. Research has demonstrated that it can induce mutations in various biological systems, including:

  • Drosophila melanogaster : Studies have shown that exposure to 1-bromo-2-chloroethane leads to increased mutation rates in both germ cells and somatic tissues. This was assessed using genotoxicity indices which indicated a higher frequency of mutations compared to controls .
  • In Vitro Studies : The compound has shown mutagenic effects in mammalian cell lines, suggesting potential risks for human health upon exposure. The mechanisms of action may involve DNA adduct formation, leading to errors during DNA replication .

Environmental Impact and Degradation

The environmental persistence and degradation pathways of this compound have also been studied:

  • Biodegradation : Research indicates that this compound undergoes biotic and abiotic transformations in the environment. Multi-elemental isotope analysis has been employed to characterize these degradation processes, highlighting hydrolytic dehalogenation as a significant pathway .
  • Volatilization Potential : Due to its high vapor pressure, 1-bromo-2-chloroethane is likely to volatilize from soil and water surfaces, contributing to atmospheric pollution. Its moderate solubility suggests it can leach into groundwater systems .

Case Study 1: Genotoxic Effects in Drosophila

A study conducted on Drosophila melanogaster assessed the genetic activity profiles of structurally related dihaloalkanes, including 1-bromo-2-chloroethane. The findings indicated that exposure led to significant increases in mutation rates, particularly affecting male germ cells. The study utilized various concentrations of the compound and observed dose-dependent responses .

Case Study 2: Environmental Fate Analysis

In an environmental science study, multi-elemental C-Br-Cl isotope analysis was utilized to investigate the degradation pathways of 1-bromo-2-chloroethane in microcosm experiments. The results demonstrated that both abiotic factors (such as hydrolysis) and biotic factors (microbial degradation) played crucial roles in the compound's environmental fate, with implications for its persistence as a pollutant .

Summary of Findings

The biological activity of this compound reveals significant mutagenic potential alongside environmental concerns regarding its persistence and degradation pathways. Key findings include:

Property Value/Observation
MutagenicityInduces mutations in Drosophila melanogaster
Environmental PersistenceHigh vapor pressure; potential for volatilization
Biodegradation PathwaysHydrolytic dehalogenation; microbial degradation
Genotoxicity IndexIncreased mutation rates observed

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-2-chloroethane-d4 (C₂H₄BrCl-d₄) is characterized by the presence of both bromine and chlorine atoms attached to adjacent carbon atoms in an ethane backbone. The incorporation of deuterium (d₄) allows for enhanced tracking and analysis in chemical reactions due to its distinct isotopic properties. This compound exhibits increased reactivity in nucleophilic substitution reactions owing to the electron-withdrawing nature of the halogen atoms attached to the carbon framework .

Intermediate in Organic Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of complex organic compounds. Its bifunctional nature allows for versatile transformations, including:

  • Halogenation Reactions : The compound is used to introduce halogen atoms into various molecular frameworks, which is crucial for modifying biological activity in pharmaceuticals and agrochemicals .
  • Synthesis of Heterocycles : It plays a vital role in forming heterocyclic compounds, which are essential building blocks for many drugs. A notable study demonstrated its effectiveness in synthesizing spirocyclopropane derivatives from homophthalimides using base-induced alkylation .

Alkylating Agent

This compound serves as an alkylating agent in various reactions, particularly those involving nucleophiles. Its use has been documented in:

  • Mechanistic Studies : It is utilized in laboratory experiments to elucidate reaction mechanisms involving nucleophilic substitution and elimination processes .
  • Regioselective Synthesis : The compound has been employed in regio- and diastereoselective synthesis, such as the formation of 2-alkylidenetetrahydrofurans, showcasing its utility in fine chemical synthesis .

Environmental and Analytical Chemistry

The deuterated form allows researchers to conduct isotope labeling studies, which are invaluable for understanding reaction pathways and mechanisms. For instance:

  • Isotope Effect Studies : Research has shown that kinetic isotope effects can provide insights into the mechanisms of unimolecular reactions involving halogenated compounds .
  • Environmental Monitoring : The compound's isotopic labeling aids in tracing biotic and abiotic transformations in environmental studies, helping to assess its degradation pathways .

Industrial Applications

On an industrial scale, this compound finds applications in:

  • Polymer Production : It is used to modify polymer properties through halogenation, enhancing attributes such as fire resistance and chemical stability .
  • Specialty Chemicals : The compound serves as a precursor for various specialty chemicals, contributing to the development of high-performance materials.

Table 1: Key Applications of this compound

ApplicationDescriptionReference
Intermediate SynthesisUsed for halogenation and synthesis of heterocycles
Alkylating AgentEmployed in nucleophilic substitution reactions
Mechanistic StudiesUtilized for studying reaction mechanisms through isotope effects
Environmental ChemistryAids in tracking degradation pathways through isotope labeling

While this compound has valuable applications, it also poses health risks. It is classified as toxic by ingestion, inhalation, and skin absorption. Symptoms of exposure may include nausea, dizziness, and irritation of mucous membranes . Therefore, appropriate safety protocols must be followed during handling.

Q & A

Basic Questions

Q. What synthetic routes are used to prepare 1-Bromo-2-chloroethane-d4, and how is isotopic purity ensured?

  • Method : Deuterium incorporation is achieved via D₂O exchange or deuteration of precursors like ethylene-d4. Subsequent bromination and chlorination steps are performed under anhydrous conditions. Isotopic purity (98 atom% D) is verified using ¹H NMR (absence of proton signals at δ 1.5–2.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 147.43 for C₂D₄BrCl) .

Q. How can the structural integrity of this compound be validated experimentally?

  • Method : Combine FT-IR spectroscopy (C-Br and C-Cl stretches at ~600–800 cm⁻¹) with ¹³C NMR to confirm carbon-deuterium bonding. Compare retention times in GC-MS against non-deuterated analogs (e.g., 1-bromo-2-chloroethane, CAS 107-04-0) to rule out contamination .

Q. What are the recommended storage conditions to maintain isotopic stability?

  • Guidelines : Store at 0–6°C under inert gas (N₂/Ar) to prevent isotopic exchange with ambient moisture. Stability is monitored via periodic NMR analysis over 6–12 months .

Advanced Research Questions

Q. How does deuteration affect the kinetic isotope effect (KIE) in SN2 reactions involving this compound?

  • Analysis : Deuteration at β-positions (C₂D₄) introduces a primary KIE (k₁₀/k₄ ≈ 1.5–2.0), slowing nucleophilic substitution due to increased bond strength (C-D vs. C-H). Compare rate constants (k) using HPLC-MS to track deuterated vs. non-deuterated product ratios under identical conditions .

Q. What challenges arise when using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Experimental Design : Deuterium may alter steric/electronic effects in transition-metal catalysis. Optimize conditions (e.g., Pd catalysts, ligand choice) and monitor deuterium retention in products via GC-MS or ²H NMR . Note potential isotopic scrambling at elevated temperatures (>80°C) .

Q. How can isotopic labeling in this compound improve mechanistic studies of β-elimination reactions?

  • Method : Use deuterium tracing to distinguish between E2 and E1 mechanisms. For E2, β-deuterium isotope effects (C-D cleavage) reduce reaction rates (k₁₀/k₄ > 1), whereas E1 mechanisms show minimal KIE. Validate via kinetic profiling and isotopic product analysis .

Q. Contradictions and Resolutions

  • Boiling Point Discrepancy : Non-deuterated 1-bromo-2-chloroethane is reported with a boiling point of 107°C vs. 106–107°C . Resolution: Variability arises from measurement techniques (e.g., atmospheric pressure calibration). Use controlled conditions (e.g., reduced pressure) for precise comparisons .

Q. Key Safety and Handling Considerations

  • Toxicity : Classified as toxic (UN2810). Use fume hoods and personal protective equipment (PPE) during synthesis .
  • Deuterium Stability : Avoid prolonged exposure to light/moisture to prevent isotopic exchange. Validate purity post-storage with LC-MS .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1-Bromo-2-Chloroethane

Molecular Formula : C₂H₄BrCl
Molecular Weight : 143.41 g/mol
CAS : 107-04-0
Physical Properties :

  • Boiling Point: 106–107°C
  • Melting Point: -18 to 14°C
  • Density: 1.723 g/mL
  • Refractive Index: 1.488 .

Key Differences :

  • The non-deuterated parent compound has a lower molecular weight and distinct physical properties (e.g., boiling point ~107°C vs. unlisted for deuterated form).
  • Unlike the deuterated version, it lacks isotopic labeling, limiting its use in tracer studies .

Halogenated Ethane Derivatives

2-Bromo-1,1-Dichloroethane

Molecular Formula : C₂H₃BrCl₂
Molecular Weight : 177.85 g/mol
CAS : 683-53-4
Structure : Features two chlorine atoms on the same carbon and a bromine on the adjacent carbon.
Applications :

  • Primarily used in organic synthesis due to its reactivity in substitution reactions .

Comparison :

  • Higher molecular weight and more chlorine substituents than 1-bromo-2-chloroethane-d4.
  • Structural differences lead to distinct reactivity patterns, such as enhanced electrophilicity at the dichlorinated carbon .

1-Bromo-1,1-Dichlorotrifluoroethane

Molecular Formula : C₂BrCl₂F₃
Molecular Weight : 231.83 g/mol
CAS : 354-50-7
Applications :

  • Used as a refrigerant and fire suppressant due to its stability and low flammability .

Comparison :

  • Incorporates fluorine atoms, increasing molecular weight and altering physicochemical properties (e.g., lower boiling point due to fluorine’s electronegativity) .

Deuterated Analogues

1-Bromo-3-Chloropropane-d6

Molecular Formula : C₃D₆BrCl
Molecular Weight : 163.47 g/mol
CAS : 1173018-46-6
Applications :

  • Used in kinetic isotope effect (KIE) studies and metabolic tracing .

Comparison :

  • Longer carbon chain and additional deuterium substitution (six D atoms) compared to this compound.
  • Suitable for probing reaction mechanisms in longer-chain substrates .

Halogenated Benzene Derivatives

1-Bromo-2-Chloro-4-Fluorobenzene

Molecular Formula : C₆H₃BrClF
Molecular Weight : 209.44 g/mol
CAS : 110407-59-5
Applications :

  • Intermediate in agrochemical and pharmaceutical synthesis .

Comparison :

  • Aromatic structure with multiple halogen substituents, leading to higher molecular weight and distinct reactivity (e.g., electrophilic aromatic substitution).
  • Classified as hazardous (Category 4-3-III in Japan) due to toxicity, unlike the deuterated ethane derivative .

1-Bromo-3-Chloro-5-Fluorobenzene-d3

Molecular Formula : C₆D₃BrClF
Molecular Weight : 212.46 g/mol
CAS : 1219805-00-1
Applications :

  • Isotopic labeling for mass spectrometry-based assays .

Comparison :

  • Combines deuterium labeling with aromatic halogenation, enabling precise tracking in complex matrices .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Boiling Point (°C) Key Applications
This compound C₂D₄BrCl 147.43 1219795-52-4 N/A P-glycoprotein inhibitor synthesis
1-Bromo-2-chloroethane C₂H₄BrCl 143.41 107-04-0 106–107 Theodrenaline precursor
2-Bromo-1,1-dichloroethane C₂H₃BrCl₂ 177.85 683-53-4 N/A Organic synthesis
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF 209.44 110407-59-5 N/A Agrochemical intermediates

Table 2: Isotopic and Hazard Profiles

Compound Isotopic Purity Hazard Classification Key Suppliers
This compound 98 atom% D Toxic US Biological, Clearsynth
1-Bromo-3-chloro-5-fluorobenzene-d3 98 atom% D Non-hazardous for transport SAH Technologies
1-Bromo-2-chloro-4-fluorobenzene >97.0% (HPLC) Hazard Category 4-3-III Kanto Reagents

Properties

IUPAC Name

1-bromo-2-chloro-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYHHJPAARCAIE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300702
Record name 1-Bromo-2-chloroethane-1,1,2,2-d4
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URL https://comptox.epa.gov/dashboard/DTXSID601300702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219795-52-4
Record name 1-Bromo-2-chloroethane-1,1,2,2-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219795-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloroethane-1,1,2,2-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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